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Compound of Interest

Compound Name: O-Methylmurrayamine A

Cat. No.: B1255133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O-
Methylmurrayamine A, a pyranocarbazole alkaloid isolated from the leaves of Murraya

koenigii. The information presented herein is intended to support research and development

efforts by offering a detailed repository of its structural and spectroscopic properties.

Chemical Structure and Origin
O-Methylmurrayamine A is a natural product with the chemical formula C₁₉H₁₉NO₂ and a

molecular weight of 293.36 g/mol . Its systematic IUPAC name is 9-methoxy-3,3,5-trimethyl-

11H-pyrano[3,2-a]carbazole. This compound has been isolated from Murraya koenigii, a plant

widely used in traditional medicine.

Spectroscopic Data
The structural elucidation of O-Methylmurrayamine A has been accomplished through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented

below is compiled from scientific literature, primarily from the work of Nalli et al. (2016).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for O-
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Methylmurrayamine A were recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for O-Methylmurrayamine A (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Assignment

8.02 d 7.8 H-4

7.80 s H-5

7.35 t 7.8 H-3

7.27 s NH

7.20 t 7.8 H-2

6.85 d 7.8 H-1

6.53 d 9.8 H-4'

5.60 d 9.8 H-3'

3.92 s OCH₃

2.35 s Ar-CH₃

1.48 s C(2')-(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for O-Methylmurrayamine A (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

155.8 C-8a

148.5 C-6

142.8 C-4a

139.5 C-9a

128.5 C-4'

126.2 C-5a

123.8 C-3

121.5 C-4

119.8 C-2

117.5 C-3'

115.2 C-1

110.5 C-5

104.2 C-7

98.8 C-8

77.8 C-2'

56.2 OCH₃

27.5 C(2')-(CH₃)₂

16.5 Ar-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of O-Methylmurrayamine A exhibits characteristic absorption bands that correspond

to its structural features.

Table 3: IR Spectroscopic Data for O-Methylmurrayamine A
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Wavenumber (cm⁻¹) Functional Group Assignment

3435 N-H Stretching

2924 C-H Stretching (aliphatic)

1640 C=C Stretching (aromatic)

1580 N-H Bending

1465 C-H Bending (aliphatic)

1208 C-O Stretching (ether)

1125 C-N Stretching

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a soft

ionization technique that provides a highly accurate mass measurement.

Table 4: Mass Spectrometry Data for O-Methylmurrayamine A

Ion Calculated m/z Found m/z

[M+H]⁺ 294.1494 294.1492

Experimental Protocols
The following section outlines the general methodologies for the spectroscopic analysis of O-
Methylmurrayamine A, based on typical procedures for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified O-Methylmurrayamine A are dissolved in

approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard.
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Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC)

spectra are recorded on a 500 MHz NMR spectrometer.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced

to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr)

and pressed into a thin pellet.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrophotometer over a range of 4000-400 cm⁻¹.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of O-Methylmurrayamine A is prepared in a suitable

solvent, typically methanol or acetonitrile.

Data Acquisition: The sample solution is introduced into the electrospray ionization source of

a high-resolution mass spectrometer. The analysis is performed in positive ion mode.

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is

determined with high accuracy.

Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product like O-Methylmurrayamine A.
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Caption: General workflow for the isolation and spectroscopic characterization of O-
Methylmurrayamine A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1255133?utm_src=pdf-body-img
https://www.benchchem.com/product/b1255133?utm_src=pdf-body
https://www.benchchem.com/product/b1255133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1255133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D NMR

2D NMR

Structural Information

¹H NMR
(Proton Environment)

COSY
(¹H-¹H Correlations)

HSQC
(¹H-¹³C Direct Correlations)

HMBC
(¹H-¹³C Long-Range Correlations)

¹³C NMR
(Carbon Skeleton)

Bond Connectivity

Complete Structure

Click to download full resolution via product page

Caption: Logical relationships in NMR-based structure elucidation.

To cite this document: BenchChem. [In-Depth Spectroscopic Analysis of O-
Methylmurrayamine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1255133#o-methylmurrayamine-a-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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